Butyraxanthone B

Antimalarial Drug Discovery Plasmodium falciparum Natural Product Pharmacology

Butyraxanthone B is a tetracyclic prenylated xanthone (C28H30O6, MW 462.5 g/mol) first isolated from the stem bark of Pentadesma butyracea alongside its structural analogs butyraxanthones A, C, and D. The compound belongs to the broader class of polycyclic polyprenylated acylphloroglucinols (PPAPs) and xanthones recognized for their bioactive potential.

Molecular Formula C28H30O6
Molecular Weight 462.5 g/mol
CAS No. 1141754-81-5
Cat. No. B3033705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyraxanthone B
CAS1141754-81-5
Molecular FormulaC28H30O6
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C(=C1O)O)CC=C(C)C)OC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O)C
InChIInChI=1S/C28H30O6/c1-14(2)7-9-17-21-26(32)22-20(13-19-16(23(22)29)11-12-28(5,6)34-19)33-27(21)18(10-8-15(3)4)25(31)24(17)30/h7-8,11-13,29-31H,9-10H2,1-6H3
InChIKeyRSIYYKNXUHFPPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyraxanthone B (CAS 1141754-81-5): A Prenylated Xanthone with Quantified Dual Bioactivity


Butyraxanthone B is a tetracyclic prenylated xanthone (C28H30O6, MW 462.5 g/mol) first isolated from the stem bark of Pentadesma butyracea alongside its structural analogs butyraxanthones A, C, and D [1]. The compound belongs to the broader class of polycyclic polyprenylated acylphloroglucinols (PPAPs) and xanthones recognized for their bioactive potential. Characterization was completed via 1D/2D NMR and HR-EIMS, and the compound is commercially available for research use at ≥98% purity as a yellow powder [1].

Why Butyraxanthone B Cannot Be Substituted by a Generic In-Class Xanthone


Substituting Butyraxanthone B with another xanthone from the same class or isolation batch can critically alter experimental outcomes. A direct comparative screen of 10 co-isolated xanthones from Pentadesma butyracea revealed that even structurally close analogs, such as its isomer butyraxanthone D (inactive against P. falciparum) or butyraxanthone A (showing 2.5-fold lower cytotoxicity against MCF-7 cells), exhibit non-interchangeable bioactivity profiles [1]. These differences, driven by subtle variations in prenylation and hydroxylation patterns on the xanthone core, mean that procurement must be compound-specific rather than class-generic to ensure research reproducibility.

Quantitative Differential Evidence for Butyraxanthone B vs. Structural Analogs


Antiplasmodial Potency Against Chloroquine-Resistant P. falciparum (FcB1)

Butyraxanthone B (compound 2) exhibits an IC50 of 2.7 µg/mL against the chloroquine-resistant FcB1 strain, comparable to butyraxanthone A (3.0 µg/mL) but sharply contrasting with the inactive analog butyraxanthone D (IC50 > 10 µg/mL) [1]. Among the 10 tested xanthones, compound 5 (mangostanin) was the most potent (1.9 µg/mL), establishing Butyraxanthone B as a moderately active member of the set [1].

Antimalarial Drug Discovery Plasmodium falciparum Natural Product Pharmacology

Cytotoxic Activity Against Human Breast Adenocarcinoma (MCF-7) Cells

In the same study, Butyraxanthone B demonstrated an IC50 of 1.3 µg/mL against the MCF-7 breast cancer cell line, a potency 2.5-fold higher than butyraxanthone A (3.3 µg/mL) and 3-fold higher than butyraxanthone D (3.9 µg/mL) [1]. Only garcinone E (compound 8, IC50 = 1.2 µg/mL) exhibited comparable cytotoxicity, highlighting a distinct potency advantage for Butyraxanthone B over its closest structural relatives [1].

Cancer Chemotherapy Breast Cancer Cytotoxicity Assay

Differential Selectivity Profile (Cytotoxicity/Antiplasmodial Ratio)

Analysis of the dual activity data reveals a stark difference in selectivity between the analogs. Butyraxanthone B exhibits a calculated cytotoxicity/antiplasmodial (CAR) ratio of approximately 0.48, indicating a preferential cytotoxic effect over antiplasmodial activity [1]. This contrasts with butyraxanthone A, which shows an inverse selectivity with a CAR > 3.3, and butyraxanthone D, which is essentially inactive against the parasite but still cytotoxic [1].

Therapeutic Index Selectivity Screening Drug Safety Pharmacology

High-Impact Application Scenarios for Butyraxanthone B Based on Quantitative Evidence


Anticancer Lead Optimization: Targeting Breast Adenocarcinoma

Procure Butyraxanthone B as a starting scaffold for semi-synthetic optimization against MCF-7 and other breast cancer cell lines. Its 2.5-fold potency advantage over the direct analog Butyraxanthone A (IC50: 1.3 vs 3.3 µg/mL) makes it the preferentially active congener for medicinal chemistry programs [1].

Structure-Activity Relationship (SAR) Studies on Prenylated Xanthones

Use Butyraxanthone B in systematic SAR panels alongside its inactive analog Butyraxanthone D (antiplasmodial IC50 >10 µg/mL) and the more potent mangostanin (1.9 µg/mL) to map the pharmacophoric contributions of the prenyl and hydroxyl substitution patterns on the xanthone core [1].

Dual-Mechanism Probe in Combined Anticancer/Antimalarial Assays

Leverage the uniquely inverted selectivity profile of Butyraxanthone B (CAR ≈ 0.48) compared to its class (CAR >1) as a mechanistic probe to investigate target engagement differences between cancer and parasite cells, supporting compound tracking in dual-pathogen or repurposing studies [1].

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